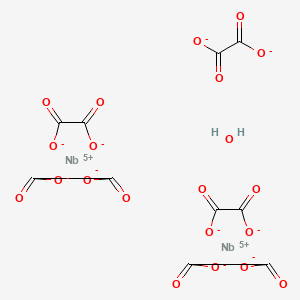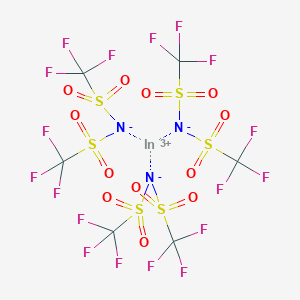
Niobium(V)oxalatehydrate
Overview
Description
Niobium(V)oxalatehydrate is a chemical compound with the formula Nb(C₂O₄)₅·xH₂O. It is the hydrogen oxalate salt of niobium(V) and typically appears as colorless monoclinic crystals. This compound is soluble in water and oxalic acid, making it useful in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Niobium(V)oxalatehydrate can be synthesized through the reaction of niobium pentachloride with oxalic acid in an aqueous medium. The reaction typically involves dissolving niobium pentachloride in water, followed by the addition of oxalic acid. The mixture is then heated to facilitate the formation of niobium(V) oxalate hydrate .
Industrial Production Methods
In industrial settings, niobium(V) oxalate hydrate is produced by reacting niobium pentachloride with oxalic acid under controlled conditions. The reaction is carried out in large reactors, and the resulting product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Niobium(V)oxalatehydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form niobium pentoxide (Nb₂O₅).
Reduction: It can be reduced to form lower oxidation states of niobium.
Substitution: It can undergo substitution reactions with other ligands to form different niobium complexes.
Common Reagents and Conditions
Oxidation: Heating niobium(V) oxalate hydrate in the presence of oxygen or air can lead to the formation of niobium pentoxide.
Reduction: Reducing agents such as hydrogen or carbon monoxide can be used to reduce niobium(V) oxalate hydrate.
Substitution: Ligands such as hydroxy acids can be used to substitute the oxalate groups in niobium(V) oxalate hydrate.
Major Products Formed
Niobium Pentoxide (Nb₂O₅): Formed through oxidation.
Niobium Complexes: Formed through substitution reactions with various ligands.
Scientific Research Applications
Niobium(V)oxalatehydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of niobium-based compounds and materials.
Biology: Investigated for its potential use in biological systems and as a catalyst in biochemical reactions.
Industry: Used in the production of niobium pentoxide, which is a key component in the manufacturing of capacitors and other electronic devices
Mechanism of Action
The mechanism of action of niobium(V) oxalate hydrate involves its ability to form complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to various chemical and biological effects. For example, in catalytic applications, niobium(V) oxalate hydrate can facilitate oxidation and reduction reactions by providing a stable niobium center that can interact with reactants .
Comparison with Similar Compounds
Similar Compounds
- Niobium(V) hydrogen oxalate
- Niobium pentoxalate
- Ammonium niobate(V) oxalate hydrate
- Sodium niobate (NaNbO₃)
- Strontium niobate (Sr₃[NbO(C₂O₄)₃]₂·8H₂O)
Uniqueness
Niobium(V)oxalatehydrate is unique due to its high solubility in water and oxalic acid, making it versatile for various chemical processes. Its ability to form stable complexes with different ligands also sets it apart from other niobium compounds .
Properties
IUPAC Name |
niobium(5+);oxalate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C2H2O4.2Nb.H2O/c5*3-1(4)2(5)6;;;/h5*(H,3,4)(H,5,6);;;1H2/q;;;;;2*+5;/p-10 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLABTOOVBNJCD-UHFFFAOYSA-D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Nb+5].[Nb+5] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Nb2O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless powder; [Alfa Aesar MSDS] | |
| Record name | Niobium oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15964 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
21348-59-4 | |
| Record name | Ethanedioic acid, niobium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxalic acid, niobium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234260.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234268.png)


